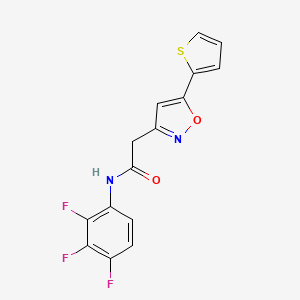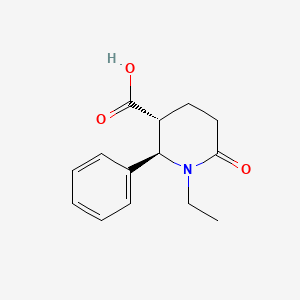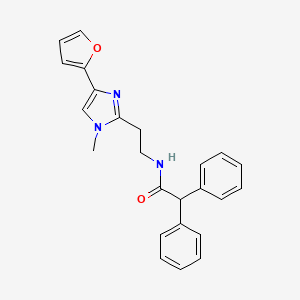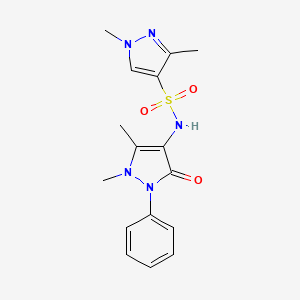
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of pyrazole and sulfonamide, which are known to possess a wide range of biological activities. Pyrazole derivatives have been extensively studied for their potential as pharmacological agents, particularly as inhibitors of various enzymes such as carbonic anhydrases and acetylcholinesterase .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives typically involves the reaction of pyrazole-based precursors with different sulfonamide moieties. For instance, a series of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide groups were
Applications De Recherche Scientifique
Enzyme Inhibition and Bioactivities
- Carbonic Anhydrase and Acetylcholinesterase Inhibition: Research has demonstrated that derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibit significant inhibition against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds show low cytotoxicity towards oral squamous cancer cell carcinoma cell lines and non-tumor cells, indicating potential for the development of novel CAs or AChE inhibitor candidates with low toxicity (Ozmen Ozgun et al., 2019).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activities: Sulfonamide derivatives synthesized from Ampyrone have shown significant antimicrobial activities against selected bacterial as well as fungal strains. These compounds also demonstrated antioxidant activities, with some derivatives exhibiting considerable antimicrobial and antioxidant potential (Badgujar et al., 2017).
Structural and Functional Studies
- Tautomeric Behavior and Molecular Conformation: Investigations into the tautomeric behavior of sulfonamide derivatives have provided insights into their pharmaceutical and biological activities. Spectroscopic methods have been employed to identify conformers of these molecules, aiding in understanding their function at the molecular level (Erturk et al., 2016).
Synthesis and Characterization
- Novel Synthesis Approaches: Research has been conducted on the synthesis and characterization of sulfonamide derivatives, exploring their potential as carbonic anhydrase inhibitors. Studies have also focused on the development of novel synthesis methods for producing these compounds, providing a foundation for further pharmaceutical applications (Kucukoglu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-11-14(10-19(3)17-11)25(23,24)18-15-12(2)20(4)21(16(15)22)13-8-6-5-7-9-13/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRDSCJSJIXOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CN(N=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3000451.png)
![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)
![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)
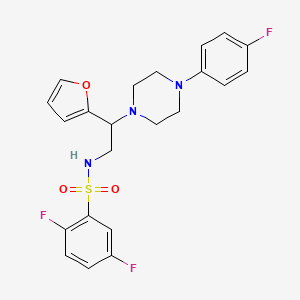
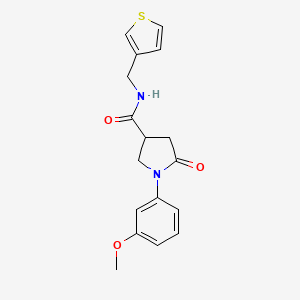
![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)
![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)

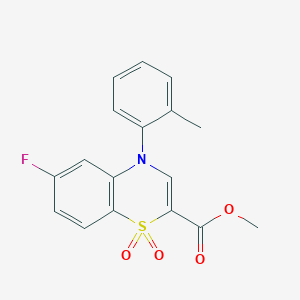
![2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3000467.png)
